Minodronic acid

Overview

Description

Minodronic acid (minodronate) is a nitrogen-containing bisphosphonate (N-BP) developed and first approved in Japan in 2009 for the treatment of osteoporosis . It belongs to the third-generation bisphosphonates, characterized by a heterocyclic imidazo[1,2-a]pyridine side chain, which enhances its affinity for bone mineral surfaces and inhibitory potency against farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway . This mechanism disrupts osteoclast-mediated bone resorption by preventing protein prenylation, ultimately inducing osteoclast apoptosis .

Clinical trials have demonstrated its efficacy in increasing bone mineral density (BMD) and reducing fracture risk in postmenopausal osteoporosis, steroid-induced osteoporosis, and osteoporosis following bilateral oophorectomy . This compound is administered orally at a low dose (1 mg/day) or as a monthly 50 mg formulation, improving patient compliance compared to older bisphosphonates like alendronate (10 mg/day) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of minodronic acid involves several key steps:

Acetal Hydrolysis: A compound I undergoes acetal hydrolysis to yield compound II.

Closed-loop Treatment and Hydrolysis: Compound II is treated with 2-aminopyridine to form compound III.

Phosphorylation: Compound III is phosphorylated to produce this compound.

Industrial Production Methods: The industrial production of this compound avoids the use of highly toxic reagents such as sodium cyanide or bromine. The reaction conditions are mild and controllable, making the process suitable for large-scale production. The steps are relatively short, and the yield is high, which reduces the overall cost .

Chemical Reactions Analysis

Minodronic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using appropriate reducing agents.

Substitution: this compound can undergo substitution reactions, particularly involving the phosphonic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound .

Scientific Research Applications

Treatment of Osteoporosis

Overview

Minodronic acid hydrate is primarily utilized for the treatment of osteoporosis, especially in postmenopausal women. It has been shown to significantly improve bone mineral density (BMD) and reduce fracture risk.

Efficacy in Clinical Trials

- Bone Density Improvement : Clinical trials demonstrate that a daily dose of 1 mg of this compound hydrate leads to significant increases in lumbar spine and hip joint BMD over 1-2 years. In comparative studies against alendronic acid, this compound showed similar efficacy in enhancing BMD with a lower incidence of adverse effects .

- Bone Resorption Markers : Key biomarkers such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) were observed to decrease after treatment, indicating effective suppression of bone resorption .

Case Studies

- Postmenopausal Osteoporosis : A study involving 135 postmenopausal women showed a 5.86% increase in lumbar vertebral BMD after one year of treatment with this compound compared to a 6.29% increase with alendronate .

- Steroid-Induced Osteoporosis : Another study with 25 patients receiving steroids reported significant increases in BMD at the lumbar spine and femur after six months of treatment with this compound, with no incident fractures recorded during this period .

Cancer Therapy

Anticancer Properties

this compound has demonstrated potential as an anticancer agent, particularly against renal cell carcinoma (RCC) and bladder cancer.

Mechanism of Action

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to enhance the effects of immunotherapy agents like interferon (IFN) when used in combination treatments .

- Synergistic Effects : Studies have revealed that this compound can work synergistically with chemotherapeutic agents such as cisplatin and paclitaxel, improving therapeutic outcomes against various cancers .

Comparative Efficacy

This compound has been compared to other bisphosphonates and selective estrogen receptor modulators (SERMs) in clinical trials:

| Drug Comparison | Efficacy on BMD (%) | Adverse Effects |

|---|---|---|

| This compound | Lumbar Spine: +5.86 | Minimal |

| Alendronate | Lumbar Spine: +6.29 | Some gastrointestinal issues |

| Raloxifene | Varies | Similar adverse effects as bisphosphonates |

Mechanism of Action

Minodronic acid exerts its effects by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition leads to a reduction in osteoclast activity, thereby decreasing bone resorption and increasing bone density .

Comparison with Similar Compounds

Molecular Structure and Mechanism of Action

Minodronic acid’s heterocyclic nitrogen-containing R2 side chain enables unique interactions with FPPS. The protonated nitrogen forms bifurcated hydrogen bonds with Lys200 and Thr201 residues in FPPS, enhancing binding affinity and inhibitory potency . This structural feature distinguishes it from non-heterocyclic bisphosphonates (e.g., alendronate, etidronate) and aligns it with other potent N-BPs like zoledronic acid and risedronic acid .

Table 1: Comparative Inhibition of FPPS by Bisphosphonates

| Compound | IC50 (nM) | Relative Potency vs. Alendronate |

|---|---|---|

| Zoledronic Acid | 1.0 | ~285-fold higher |

| This compound | 1.0 | ~285-fold higher |

| Risedronic Acid | 5.7 | ~50-fold higher |

| Alendronic Acid | 1,626 | Baseline |

Data derived from in vitro enzymatic assays

Clinical Efficacy

Bone Mineral Density (BMD) Improvement

- This compound vs. Alendronate: In a phase III trial, this compound (1 mg/day) increased lumbar spine BMD by 6.2% over 48 weeks, comparable to alendronate (10 mg/day) but with a lower dose . A study in ovariectomized rats showed this compound prevented BMD loss more effectively than alendronate .

- This compound vs. Etidronic Acid: this compound’s anti-resorptive potency is 1,000-fold higher than etidronic acid, a first-generation non-N-BP .

Fracture Risk Reduction

- In postmenopausal women, this compound reduced vertebral fracture incidence by 59% over two years, outperforming placebo and matching alendronate’s efficacy .

Dosage and Compliance

This compound’s monthly 50 mg formulation demonstrates non-inferiority to daily dosing in BMD improvement, enhancing adherence . This contrasts with older bisphosphonates like ibandronate, which require strict fasting regimens .

Biological Activity

Minodronic acid (also known as YM529) is a third-generation bisphosphonate primarily used for the treatment of osteoporosis. Its biological activity is characterized by its potent inhibition of bone resorption and its potential applications in oncology. This article explores the mechanisms, clinical efficacy, and research findings related to this compound, supported by data tables and case studies.

This compound exerts its effects by inhibiting osteoclast-mediated bone resorption through several pathways:

- Inhibition of Farnesyl Diphosphate Synthase : This action disrupts the mevalonate pathway, leading to decreased geranylgeranylation of proteins essential for osteoclast function, thus reducing their activity .

- Reduction in Bone Turnover : It significantly decreases markers of bone turnover such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) .

Clinical Efficacy

This compound has demonstrated significant efficacy in improving bone mineral density (BMD) and reducing fracture risk in various populations, particularly postmenopausal women with osteoporosis.

Key Findings from Clinical Trials

- Study by Hagino et al. (2013) :

- Okazaki et al. (2014) :

- Ito et al. (2018) :

Comparative Efficacy

This compound has been compared with other bisphosphonates and treatments:

| Treatment | Dosage | Lumbar BMD Increase | Fracture Reduction | Bone Turnover Markers Decrease |

|---|---|---|---|---|

| This compound | 1 mg daily | 5.86% | Yes | Significant |

| Alendronate | 10 mg daily | 6.29% | Yes | Significant |

| Raloxifene | Varied | Not specified | Yes | Not specified |

Osteoporosis Management

A case series involving patients with primary osteoporosis treated with this compound showed consistent improvements in bone density across different demographics, including age and gender variations.

Cancer Research

This compound has also been investigated for its anticancer properties, particularly against renal cell carcinoma (RCC). Studies indicated that it can synergistically enhance the efficacy of immunotherapy agents like interferon .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects compared to other bisphosphonates. Common adverse events include mild gastrointestinal disturbances and transient increases in serum calcium levels .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of Minodronic acid in osteoporosis treatment, and how is it validated experimentally?

- Methodological Answer : this compound, a third-generation bisphosphonate, antagonizes purinergic P2X(2/3) receptors, which are ATP-dependent cation channels involved in pain signaling and bone resorption. Researchers validate this mechanism using in vitro receptor binding assays (e.g., competitive inhibition studies with radiolabeled ATP analogs) and in vivo rodent pain models (e.g., bone cancer or inflammatory pain models) to correlate receptor activity with analgesic effects .

Q. What challenges exist in formulating this compound tablets, and how are they methodologically addressed?

- Methodological Answer : Key challenges include ensuring dissolution rate consistency and content uniformity due to the drug’s low dosage (e.g., 1 mg/tablet). Researchers use full factorial experimental designs to optimize excipient ratios (e.g., starch, lactose, hydroxypropyl cellulose) and active pharmaceutical ingredient (API) particle size (D90 = 11–15 µm). Stratified sampling per ASTM E2709/E2810 standards is employed to statistically validate blend uniformity during small- and pilot-scale production .

Q. Which analytical methods are validated for assessing this compound purity and stability in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify purity, while accelerated stability studies (e.g., 40°C/75% RH for 6 months) evaluate degradation products. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) assess polymorphic stability, particularly for intermediates during synthesis .

Advanced Research Questions

Q. How can full factorial experimental designs resolve formulation contradictions between dissolution rate and content uniformity in this compound tablets?

- Methodological Answer : Contradictions arise when excipient ratios (e.g., lactose vs. binder) improve dissolution but reduce blend homogeneity. A 2³ full factorial design (factors: API particle size, excipient ratios, mixing time) with response surface methodology (RSM) identifies optimal parameter combinations. Dissolution and content uniformity are analyzed via ANOVA, prioritizing factors with p-values <0.05 .

Q. How do researchers resolve contradictions in this compound’s efficacy across different pain models (e.g., neuropathic vs. inflammatory)?

- Methodological Answer : Contradictions may stem from receptor subtype specificity (e.g., P2X3 vs. P2X2/3 heteromers). Advanced methodologies include:

- In vitro : Patch-clamp electrophysiology to isolate receptor subtypes in transfected HEK293 cells.

- In vivo : Conditional knockout mouse models to dissect receptor contributions.

Meta-analyses of dose-response curves across models clarify context-dependent efficacy .

Q. What synthetic routes improve the yield and purity of this compound intermediates while reducing environmental impact?

- Methodological Answer : Green chemistry approaches, such as solvent-free mechanochemical synthesis or catalytic asymmetric hydrogenation, reduce waste. Intermediate purity is enhanced via recrystallization with ethanol-water systems, monitored by HPLC-MS. Yield optimization uses Taguchi methods to control reaction parameters (temperature, catalyst loading, pH) .

Q. How is receptor specificity of this compound assessed across P2X receptor subtypes in translational research?

- Methodological Answer : Competitive binding assays with fluorescently labeled ATP analogs (e.g., Bz-ATP for P2X7) and calcium imaging in primary dorsal root ganglion (DRG) neurons differentiate subtype affinities. CRISPR-Cas9-mediated receptor silencing in cell lines further validates selectivity .

Q. What statistical approaches ensure blend uniformity in this compound tablet production at scale?

- Methodological Answer : Stratified sampling (per ASTM E2709) during blending and tablet compression stages ensures representativeness. Content uniformity is analyzed using acceptance value (AV) calculations per USP <905>, with tolerance intervals (e.g., ±10% of label claim) validated via Monte Carlo simulations for small batches .

Q. How do researchers address discrepancies between in vitro receptor binding data and in vivo efficacy in this compound studies?

- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges gaps by incorporating bioavailability, tissue distribution, and metabolite activity. Microdialysis in bone marrow compartments quantifies local drug concentrations, while receptor occupancy studies using positron emission tomography (PET) ligands validate target engagement .

Q. How should researchers prioritize mechanistic vs. therapeutic studies on this compound in grant proposals?

- Methodological Answer : Use a hybrid framework:

- Mechanistic : Focus on receptor oligomerization studies (e.g., co-immunoprecipitation) to identify novel signaling pathways.

- Therapeutic : Design randomized preclinical trials with patient-derived xenograft (PDX) models to evaluate bone density and pain outcomes.

Justify priorities using systematic reviews of unmet clinical needs (e.g., opioid-resistant bone pain) .

Properties

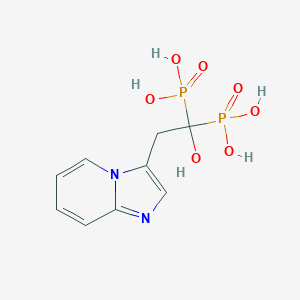

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.